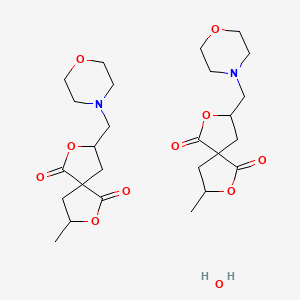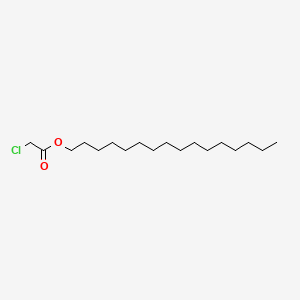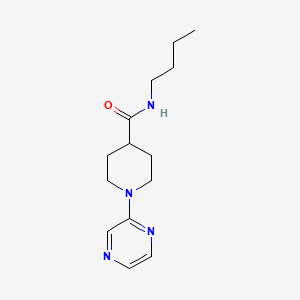
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves the reaction of pyrazine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with N-butylpiperidine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyrazine ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine ring structure.
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Rifampicin: A broad-spectrum antibiotic used in the treatment of tuberculosis.
Uniqueness
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyrazine and piperidine rings. This dual functionality allows it to interact with multiple molecular targets, potentially enhancing its efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-butyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-17-14(19)12-4-9-18(10-5-12)13-11-15-7-8-16-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,17,19) |
Clé InChI |
BQSWJWJBNUGBBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


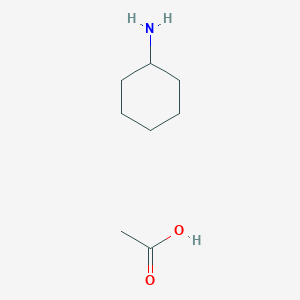
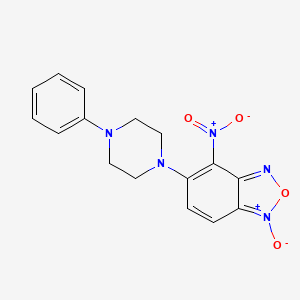
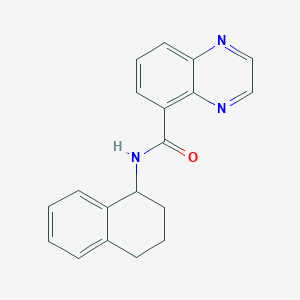
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)

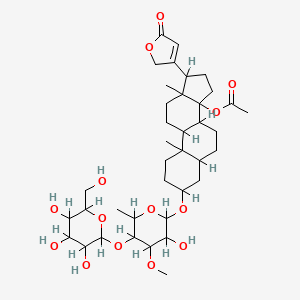
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
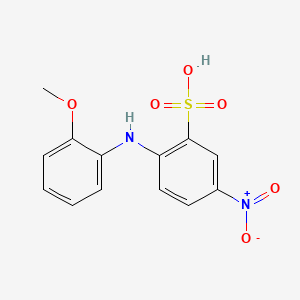



![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
